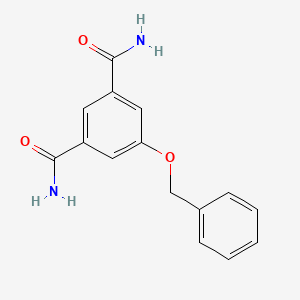

5-(Benzyloxy)benzene-1,3-dicarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

5-phenylmethoxybenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C15H14N2O3/c16-14(18)11-6-12(15(17)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,18)(H2,17,19) |

InChI Key |

YOIWSGLWKJYLLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyloxy Benzene 1,3 Dicarboxamide and Its Precursors

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-(benzyloxy)benzene-1,3-dicarboxamide reveals two primary disconnection points. The first involves the C-N bonds of the two amide functional groups, suggesting a precursor such as 5-(benzyloxy)isophthalic acid or its activated derivative, which can then undergo amidation. The second key disconnection is at the ether linkage of the benzyloxy group, pointing towards a 5-hydroxy-substituted benzene-1,3-dicarboxamide intermediate that can be etherified.

This analysis leads to two plausible synthetic routes:

Route A: Begins with the synthesis of the benzene-1,3-dicarboxamide core, followed by the introduction of the benzyloxy group onto a phenolic precursor.

Route B: Involves the initial synthesis of a 5-(benzyloxy)-substituted benzene-1,3-dicarboxylic acid derivative, followed by a final amidation step.

Synthesis of the Benzene-1,3-dicarboxamide Core

The formation of the central benzene-1,3-dicarboxamide, also known as isophthalamide (B1672271), is a critical step. This is typically achieved through the amidation of isophthalic acid or its more reactive derivatives.

Isophthalic acid itself is generally unreactive towards direct amidation. Therefore, it is often converted into more electrophilic species, such as isophthaloyl dichloride. The synthesis of isophthaloyl dichloride can be achieved by reacting isophthalic acid with a chlorinating agent like thionyl chloride or by a two-step process involving the chlorination of m-xylene (B151644) followed by reaction with isophthalic acid. google.com

| Reactant | Reagent | Product |

| Isophthalic acid | Thionyl chloride (SOCl₂) | Isophthaloyl dichloride |

| m-Xylene, Isophthalic acid | Chlorine (Cl₂), Catalyst | Isophthaloyl dichloride |

This table provides an overview of common methods for the preparation of isophthaloyl dichloride.

Once the activated isophthalic acid derivative is obtained, the amide bonds can be formed. A common method is the reaction of isophthaloyl dichloride with an amine source. For the synthesis of the unsubstituted benzene-1,3-dicarboxamide, this would involve reacting isophthaloyl dichloride with ammonia (B1221849). In the context of polyamide synthesis, isophthaloyl chloride is reacted with diamines in an amide solvent like dimethylacetamide (DMAc). google.com The reaction of isophthaloyl dichloride with ammonia would proceed under controlled conditions to yield the desired dicarboxamide.

| Electrophile | Nucleophile | Solvent | Product |

| Isophthaloyl dichloride | Ammonia (NH₃) | Aprotic solvent (e.g., THF, Dioxane) | Benzene-1,3-dicarboxamide |

| Isophthaloyl dichloride | m-Phenylene diamine | Dimethylacetamide (DMAc) | Poly(m-phenylene isophthalamide) |

This table illustrates typical amidation reactions for forming the isophthalamide core.

Introduction of the Benzyloxy Group

The introduction of the benzyloxy group is a key step in achieving the final target molecule. This is typically accomplished through an etherification reaction, most commonly the Williamson ether synthesis.

The Williamson ether synthesis is a versatile method for forming ethers and proceeds via an S\N2 reaction between an alkoxide and a primary alkyl halide. khanacademy.orgjk-sci.commasterorganicchemistry.com In the synthesis of this compound, this would involve the deprotonation of a 5-hydroxybenzene-1,3-dicarboxamide precursor to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking a benzyl (B1604629) halide.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group. The choice of base is crucial and can range from alkali metal hydroxides to stronger bases like sodium hydride, depending on the specific substrate and reaction conditions. jk-sci.comyoutube.com

The electrophile in this etherification is typically a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction involves the nucleophilic attack of the in situ generated phenoxide on the benzylic carbon, displacing the halide and forming the ether linkage. The efficiency of this S\N2 reaction is highest with primary halides like benzyl bromide. masterorganicchemistry.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can sometimes be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu

| Nucleophile Precursor | Base | Electrophile | Solvent | Product |

| 5-Hydroxybenzene-1,3-dicarboxamide | Sodium hydroxide (B78521) (NaOH) | Benzyl bromide | Dichloromethane/Water | This compound |

| 5-Hydroxybenzene-1,3-dicarboxamide | Potassium carbonate (K₂CO₃) | Benzyl chloride | Acetone, DMF | This compound |

| 4-Ethylphenol | Sodium hydroxide (NaOH) | Methyl iodide | Dichloromethane/Water | 4-Ethylanisole |

This table presents typical conditions for the Williamson ether synthesis to introduce a benzyloxy group.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound typically proceeds through two key stages: the preparation of a suitable 5-(benzyloxy)benzene-1,3-dicarbonyl precursor, followed by amidation. Optimization of this process involves careful selection of catalysts and reaction conditions for both stages.

A common precursor is 5-(benzyloxy)isophthaloyl dichloride, which can be synthesized from 5-(benzyloxy)isophthalic acid. The conversion of isophthalic acid derivatives to their corresponding acyl chlorides is a well-established method. For the related compound, isophthaloyl dichloride, various catalyst and solvent systems have been optimized. For instance, catalysts such as N-phenyl-N-methylbenzamide or 4-dimethylaminopyridine (B28879) (DMAP) are used with chlorinating agents like phosgene (B1210022) in solvents such as dichloroethane or xylene. google.com Another approach involves reacting a 1,3-bis(trichloromethyl)benzene (B1219691) crude product with isophthalic acid in the presence of a catalyst like iron(III) chloride or zinc chloride at temperatures between 120-140°C. google.com These methodologies for the unsubstituted core suggest effective catalytic strategies for preparing the benzyloxy-substituted acyl chloride precursor.

Once the activated precursor is obtained, the subsequent amidation is critical. For the direct amidation of carboxylic acids, which avoids the need for an acyl chloride intermediate, several modern catalyst systems have been explored. Heterogeneous Lewis acid catalysts like Niobium(V) oxide (Nb₂O₅) have demonstrated high yields in the amidation of various carboxylic acids. researchgate.net Nb₂O₅ is noted for its reusability and tolerance to basic additives. researchgate.net Homogeneous silicon-centered molecular catalysts, particularly triarylsilanols, have also been identified as effective for direct amidation. researchgate.net Studies have shown that electronically differentiated triarylsilanols, such as tris(p-haloaryl)silanols, can be more active than the parent compound. researchgate.net

The choice of reaction conditions, including solvent, temperature, and reaction time, is paramount for maximizing yield and minimizing side reactions. For the synthesis of related benzene-1,3,5-tricarboxamides, amide coupling is often performed using standard conditions, such as reacting an acyl chloride with an amine in the presence of a base like triethylamine (B128534) (NEt₃) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. tue.nl

The following table summarizes optimized conditions for analogous and precursor reactions, which can be adapted for the synthesis of this compound.

| Reaction Step | Catalyst | Reagents | Solvent | Temperature | Reference |

| Acid Chlorination | N-phenyl-N-methylbenzamide | Isophthalic acid, Phosgene | Xylene | 100°C | google.com |

| Acid Chlorination | Iron(III) Chloride | 1,3-bis(trichloromethyl)benzene, Isophthalic acid | None | 130°C | google.com |

| Direct Amidation | Niobium(V) oxide (Nb₂O₅) | Carboxylic acid, Amine | Toluene (azeotropic reflux) | 200°C | researchgate.net |

| Direct Amidation | Tris(p-bromophenyl)silanol | Carboxylic acid, Amine | Toluene (reflux) | 110°C | researchgate.net |

| Amide Coupling | None (base-mediated) | Acyl chloride, Amine, NEt₃ | THF | Room Temp | tue.nl |

Purification Protocols and Yield Enhancement Strategies

Effective purification and strategies to enhance yield are crucial for obtaining high-purity this compound. Common purification techniques for aromatic amides include recrystallization, trituration, and column chromatography.

Following synthesis, the crude product is often subjected to a series of purification steps. Flash column chromatography over silica (B1680970) gel is a frequently employed method for separating the desired product from unreacted starting materials and byproducts. tue.nl The choice of eluent system is optimized to achieve efficient separation. For similar amide compounds, purification can also be achieved by trituration with a suitable solvent, such as n-hexane, to remove non-polar impurities. researchgate.net

Yield enhancement strategies focus on optimizing the synthetic route and reaction conditions. One key strategy is the choice of the carboxylic acid activating agent. While direct amidation using catalysts is an option, conversion to an acyl chloride first is a robust and often high-yielding method for amide formation. tue.nlresearchgate.net The reaction of an acyl chloride with an amine is typically fast and proceeds to completion, maximizing the conversion of the limiting reagent.

Further optimization to enhance yield can involve:

Stoichiometry Control: Precise control over the molar ratios of reactants can minimize the formation of partially reacted intermediates or other side products.

Temperature Management: Maintaining the optimal reaction temperature is critical. For acyl chloride reactions, low temperatures may be used initially to control reactivity, followed by warming to room temperature to ensure the reaction goes to completion. tue.nl

Product Isolation: Efficient isolation of the product from the reaction mixture is key. This often involves aqueous work-up to remove water-soluble byproducts and salts, followed by extraction into an organic solvent. The crude product obtained after solvent evaporation is then subjected to the final purification steps.

The table below outlines common purification methods used for structurally related aromatic amides.

| Compound Type | Purification Method | Details | Reference |

| Benzene-1,3,5-tricarboxamide | Flash Column Chromatography | Silica gel with an appropriate solvent gradient. | tue.nl |

| Aromatic Secondary Amide | Trituration | Use of a non-polar solvent like n-hexane to remove unreacted starting materials. | researchgate.net |

| Isophthaloyl dichloride | Rectification under vacuum | Distillation under reduced pressure to obtain a high-purity product. | google.comgoogle.com |

By carefully selecting and optimizing both the catalyst systems for the synthetic steps and the subsequent purification protocols, it is possible to produce this compound with high yield and purity.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of each atom.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are the cornerstone of structural analysis for 5-(Benzyloxy)benzene-1,3-dicarboxamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) rings, the benzylic methylene (B1212753) protons, and the amide protons. The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons. The benzylic protons (-CH₂-) appear as a singlet, while the amide (-CONH₂) protons often present as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound will display signals for the carbonyl carbons of the amide groups, the aromatic carbons of both the central and the benzyl (B1604629) rings, and the benzylic methylene carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons are typically found significantly downfield (at a higher ppm value) due to the deshielding effect of the adjacent oxygen and nitrogen atoms.

| ¹H NMR Data | |

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.30 - 8.20 (multiplet) |

| Benzylic Protons (-OCH₂Ph) | 5.15 (singlet) |

| Amide Protons (-CONH₂) | 7.50 - 8.50 (broad singlet) |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (-CONH₂) | ~168 |

| Aromatic Carbons | 115 - 160 |

| Benzylic Carbon (-OCH₂Ph) | ~70 |

Note: The chemical shift values presented are typical and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and elucidating complex structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in confirming the connectivity within the aromatic rings by showing cross-peaks between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for definitively assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as connecting the benzyloxy group to the central benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides insights into the three-dimensional structure and conformation of the molecule.

Detailed experimental 2D NMR data for this compound is not widely available in the cited literature. However, the application of these techniques would be the standard and necessary approach for a complete and unambiguous structural assignment.

Solid-State NMR Applications

As of this review, there is no specific information available in the public domain regarding the application of solid-state NMR spectroscopy for the characterization of this compound. This technique is typically employed for studying the structure and dynamics of materials in the solid state, which can be particularly useful for analyzing crystalline forms, polymers, or insoluble compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable information about its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's molecular mass. This precision allows for the determination of the elemental formula of the molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS is used to confirm its elemental composition of C₁₅H₁₄N₂O₃.

| HRMS Data | |

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄N₂O₃ |

| Calculated Mass | 270.1004 |

| Observed Mass [M+H]⁺ | 271.1077 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z, fragmenting it through collision with an inert gas, and then analyzing the resulting fragment ions. The fragmentation pattern is often unique to a specific molecular structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown.

LC-MS for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for assessing the purity and identifying impurities in the synthesis of this compound. This method couples the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, providing a robust platform for separating the target compound from starting materials, by-products, and degradation products, while also confirming its molecular weight.

In a typical LC-MS analysis, a solution of the crude or purified compound is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly employed, with a mobile phase gradient, often consisting of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Following chromatographic separation, the eluent is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a frequently used technique for carboxamide-containing compounds, as it is a soft ionization method that minimizes fragmentation. nih.gov For this compound (molar mass: 270.29 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 271.29. Other potential adducts, such as [M+Na]⁺ or [M+K]⁺, might also be observed. By monitoring the elution profile for the specific m/z of the target compound, its purity can be quantified. Impurities would appear as separate peaks in the chromatogram with different m/z values, allowing for their identification and characterization. Techniques such as hydrogen/deuterium exchange mass spectrometry (HDX-MS) can also be employed to study the dynamics and interactions of related benzene-1,3,5-tricarboxamides in solution. tue.nl

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for the structural elucidation of this compound by identifying its key functional groups. The FT-IR spectrum provides a unique fingerprint of the molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The analysis of the FT-IR spectrum of this compound would reveal characteristic absorption bands confirming its structure. The primary amide groups (-CONH₂) are particularly prominent. Two distinct bands corresponding to the N-H stretching vibrations are expected in the region of 3400-3100 cm⁻¹. The C=O stretching vibration (Amide I band) typically appears as a strong absorption between 1720-1640 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is found around 1650-1550 cm⁻¹.

The presence of the benzyloxy group is confirmed by several key peaks. The C-O-C ether linkage would show stretching vibrations in the 1260-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene rings typically appear in the 1600-1450 cm⁻¹ region. orientjchem.org The substitution pattern on the benzene rings can be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400 - 3100 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Amide (C=O) | Stretching (Amide I) | 1720 - 1640 |

| Amide (N-H) | Bending (Amide II) | 1650 - 1550 |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 |

| Ether (Ar-O-CH₂) | Asymmetric Stretching | ~1250 |

| Ether (Ar-O-CH₂) | Symmetric Stretching | ~1050 |

| Aromatic (C-H) | Out-of-plane Bending | 900 - 675 |

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural analysis of this compound. While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Vibrational modes that are weak or inactive in the IR spectrum, such as symmetric vibrations in non-polar bonds, often produce strong signals in the Raman spectrum.

For this compound, the symmetric stretching of the aromatic rings would be expected to produce a strong Raman signal. researchgate.net The C=O stretching vibration of the amide groups would also be Raman active. While N-H stretching bands are typically weak in Raman spectra, other functional groups like the C-O-C ether linkage and the CH₂ group of the benzyl moiety would exhibit characteristic signals. orientjchem.orgscispace.com Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid, crystalline state. The process begins with the growth of a high-quality single crystal, which can be achieved through methods like slow evaporation from a suitable solvent or vapor diffusion.

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections) of varying intensities. The positions and intensities of these reflections are meticulously recorded by a detector.

This raw data is then processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. The structure is solved using computational methods to generate an initial electron density map, from which an initial molecular model is built. This model is subsequently refined against the experimental diffraction data. The refinement process involves adjusting atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding a highly accurate and detailed molecular structure. nih.gov

| Parameter | Description | Example Data for a Related Structure (C₂₁H₁₉BrO₂) nih.gov |

|---|---|---|

| Crystal System | One of the seven crystal systems (e.g., Triclinic, Monoclinic) | Triclinic |

| Space Group | Describes the symmetry of the crystal | P-1 |

| a, b, c (Å) | Unit cell dimensions | a = 4.4449 (17), b = 11.982 (5), c = 16.726 (6) |

| α, β, γ (°) | Unit cell angles | α = 86.834 (7), β = 87.509 (7), γ = 86.524 (7) |

| Volume (ų) | Volume of the unit cell | 887.1 (6) |

| Z | Number of molecules per unit cell | 2 |

| Radiation | Type of X-ray used | Mo Kα |

The refined crystal structure from SCXRD provides invaluable insights into the supramolecular assembly of this compound. The analysis focuses on how individual molecules pack within the crystal lattice and the nature of the intermolecular forces that govern this arrangement.

A critical aspect of the crystal packing for this molecule is the formation of extensive hydrogen bonding networks. The primary amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O). It is highly probable that the molecules will be linked by N-H⋯O hydrogen bonds, creating tapes, sheets, or more complex three-dimensional architectures. nih.gov These interactions are fundamental to the stability of the crystal structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique in chemical characterization, providing the mass percentages of constituent elements in a compound. This data is crucial for confirming the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For novel compounds like this compound and its derivatives, elemental analysis serves as a primary verification of their synthesis and purity. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values derived from the presumed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition.

For this compound, the molecular formula is C₁₅H₁₄N₂O₃. Based on this, the theoretical elemental composition has been calculated. While specific experimental data for this compound and its derivatives are not widely available in the cited literature, the table below outlines the expected theoretical values. In a research context, these calculated values would be the benchmark against which experimental results from a CHN analyzer would be compared.

Interactive Table: Calculated Elemental Analysis Data

| Compound Name | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) |

| This compound | C₁₅H₁₄N₂O₃ | 66.66 | 5.22 | 10.36 |

| 5-(Benzyloxy)-N¹,N³-bis(4-methoxyphenyl)benzene-1,3-dicarboxamide | C₂₉H₂₆N₂O₅ | 71.59 | 5.39 | 5.76 |

| 5-(Benzyloxy)-N¹,N³-bis(4-(dimethylamino)phenyl)benzene-1,3-dicarboxamide | C₃₁H₃₂N₄O₃ | 72.63 | 6.29 | 10.93 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals and provides valuable information about the molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound and its derivatives is expected to be dominated by π → π* transitions associated with the aromatic rings. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of substituents. The benzyloxy group (-OCH₂Ph), the carboxamide groups (-CONH₂), and the N-aryl substituents all influence the position and intensity of the absorption bands.

The core chromophore is the substituted benzene ring. The benzyloxy group, acting as an auxochrome through its oxygen atom's lone pairs, can donate electron density to the ring, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The carboxamide groups can also influence the electronic properties of the ring.

In the N-substituted derivatives, the extent of conjugation is significantly increased.

For 5-(Benzyloxy)-N¹,N³-bis(4-methoxyphenyl)benzene-1,3-dicarboxamide , the methoxy (B1213986) groups (-OCH₃) on the N-phenyl rings are electron-donating groups that extend the conjugated system. This is expected to result in a significant bathochromic shift compared to the parent compound.

For 5-(Benzyloxy)-N¹,N³-bis(4-(dimethylamino)phenyl)benzene-1,3-dicarboxamide , the dimethylamino groups (-N(CH₃)₂) are even stronger electron-donating groups. The increased electron delocalization across the larger π-system, from the dimethylamino groups through the phenyl rings and the central benzene core, would likely lead to a substantial red shift, potentially pushing the absorption into the visible region of the spectrum.

While specific experimental λmax values for these compounds are not detailed in the available literature, the general principles of UV-Visible spectroscopy suggest the following trend in the wavelength of maximum absorption:

This compound < 5-(Benzyloxy)-N¹,N³-bis(4-methoxyphenyl)benzene-1,3-dicarboxamide < 5-(Benzyloxy)-N¹,N³-bis(4-(dimethylamino)phenyl)benzene-1,3-dicarboxamide.

The solvent used to record the spectra can also influence the λmax values due to interactions with the solute molecules, particularly for polar compounds where solvatochromism can be observed.

Interactive Table: Expected UV-Visible Absorption Trends

| Compound Name | Key Chromophores and Auxochromes | Expected Electronic Transitions | Expected λmax Trend (Relative to Parent Compound) |

| This compound | Substituted benzene ring, benzyloxy group, carboxamide groups | π → π | Baseline |

| 5-(Benzyloxy)-N¹,N³-bis(4-methoxyphenyl)benzene-1,3-dicarboxamide | Extended conjugated system including methoxy-substituted phenyl rings | π → π | Bathochromic shift (Red shift) |

| 5-(Benzyloxy)-N¹,N³-bis(4-(dimethylamino)phenyl)benzene-1,3-dicarboxamide | Highly extended conjugated system with strong electron-donating dimethylamino groups | π → π*, possible ICT | Strong bathochromic shift (Significant red shift) |

ICT: Intramolecular Charge Transfer

Reactivity and Reaction Mechanisms of 5 Benzyloxy Benzene 1,3 Dicarboxamide

Functional Group Transformations and Derivatization

The three distinct functional groups on the molecule—ether, amide, and aromatic ring—offer multiple avenues for derivatization.

The benzyloxy group (-OCH₂Ph) is a versatile protecting group for the phenolic hydroxyl. Its removal, or debenzylation, is a common transformation. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to yield the corresponding phenol, 5-hydroxybenzene-1,3-dicarboxamide, and toluene. vanderbilt.edu This reaction is generally clean and proceeds in high yield.

The primary amide groups (-CONH₂) can undergo several transformations. Under strong acidic or basic conditions, they can be hydrolyzed to the corresponding carboxylic acids, yielding 5-(benzyloxy)benzene-1,3-dicarboxylic acid. This nucleophilic acyl substitution reaction involves the attack of water or hydroxide (B78521) ion on the carbonyl carbon. Furthermore, the amide groups can be dehydrated to form nitriles using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), or they can be reduced to amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

A summary of potential functional group transformations is presented in the table below.

| Functional Group | Reagent/Condition | Product Functional Group |

| Benzyloxy Ether | H₂, Pd/C | Phenol |

| Carboxamide | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Carboxamide | P₂O₅ or SOCl₂ | Nitrile |

| Carboxamide | LiAlH₄ then H₂O | Amine |

Electrophilic Aromatic Substitution Pathwaysvulcanchem.com

The characteristic reaction of the benzene (B151609) ring is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq The rate and regioselectivity of this reaction on 5-(benzyloxy)benzene-1,3-dicarboxamide are controlled by the directing effects of the existing substituents.

Benzyloxy Group (-OCH₂Ph): This group is an activating, ortho, para-director. The oxygen atom donates electron density to the ring via resonance, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself. uci.edu The resonance stabilization is most effective at the positions ortho and para to the substituent.

Carboxamide Groups (-CONH₂): These groups are deactivating, meta-directors. The carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density from the ring. youtube.com This deactivates the ring towards EAS and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbon. uci.edu

In this compound, the C5 position is occupied by the benzyloxy group, and the C1 and C3 positions hold the carboxamide groups. The remaining positions for substitution are C2, C4, and C6. The directing effects of the substituents are summarized below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH₂Ph | C5 | Activating (Resonance Donor) | ortho, para (to C4, C6, C2) |

| -CONH₂ | C1 | Deactivating (Inductive/Resonance Withdrawal) | meta (to C2, C5, C6) |

| -CONH₂ | C3 | Deactivating (Inductive/Resonance Withdrawal) | meta (to C2, C4, C5) |

Considering these combined effects, the C2 position is the most likely site for electrophilic attack. It is ortho to the strongly activating benzyloxy group and simultaneously meta to both deactivating carboxamide groups. The C4 and C6 positions are also activated by the benzyloxy group (ortho) but are unfavorably positioned ortho to one of the deactivating amide groups. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) are predicted to yield predominantly the 2-substituted product. uomustansiriyah.edu.iq

Nucleophilic Acyl Substitution Reactions

The carbonyl carbons of the two carboxamide groups are electrophilic and can be attacked by nucleophiles. This leads to nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. As mentioned previously, hydrolysis is a key example of this reaction type.

The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated to reform the carbonyl double bond. For a primary amide, the leaving group would be the amide anion (⁻NH₂), which is a very strong base and therefore a poor leaving group. Consequently, these reactions typically require harsh conditions, such as prolonged heating in strong acid or base, to proceed. nih.gov The acid protonates the carbonyl oxygen, making the carbon more electrophilic, while the base generates a stronger nucleophile (e.g., OH⁻) and can deprotonate the amide nitrogen in the transition state.

Cyclization and Rearrangement Reactionsminia.edu.egminia.edu.eg

While specific cyclization reactions involving this compound are not extensively documented, its structure allows for potential intramolecular reactions under certain conditions. For instance, derivatization of the amide nitrogen followed by the introduction of a suitable electrophile on the benzyl (B1604629) group could lead to macrocyclization.

Rearrangement reactions are also plausible. The benzyloxy group, particularly under photochemical or strong acid conditions, could potentially undergo a rearrangement analogous to the Photo-Fries rearrangement, although this is less common for ethers than for esters. A more relevant possibility is the catalytic minia.edu.egwiley-vch.de O-to-C rearrangement, which has been observed for similar benzyloxy-aromatic systems, providing a pathway to functionalized naphthalenone derivatives. researchgate.net Another potential rearrangement is the Newman-Kwart rearrangement, though this typically involves O-aryl thiocarbamates, a related structural motif. figshare.com

The amide groups themselves can undergo the Hofmann rearrangement if treated with bromine in a basic solution, which would convert one of the carboxamide groups into an amine group, yielding 5-amino-3-carbamoyl-benzyloxybenzene.

Mechanistic Investigations through Kinetic and Thermodynamic Studiessigmaaldrich.com

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in peer-reviewed literature. However, the mechanisms of its principal reactions can be inferred from studies on analogous compounds.

Mechanistic investigations for electrophilic aromatic substitution would likely involve kinetic studies to determine the reaction rate's dependence on the concentrations of the substrate and the electrophile. This helps to confirm the rate-determining step, which is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex. minia.edu.eg Competitive reaction studies, where this compound is reacted alongside benzene or other derivatives, could quantify the relative activating/deactivating effects of its substituents.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic properties. For 5-(Benzyloxy)benzene-1,3-dicarboxamide, DFT would be employed to determine the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would also be calculated. researchgate.net The distribution of these frontier orbitals provides insight into the molecule's reactivity and electronic transitions. orientjchem.org

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | - | Measures the polarity of the molecule. |

Note: This table is illustrative and contains no actual data due to the absence of specific studies.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. They would be used to refine the electronic energies and to provide benchmark data for validating less computationally intensive methods like DFT. For this compound, these high-level calculations could provide a more precise understanding of its electronic and thermodynamic properties.

The flexibility of the benzyloxy group and the two carboxamide groups suggests that this compound can adopt multiple conformations. Conformational analysis involves systematically exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by rotating key dihedral angles and calculating the corresponding energy. The resulting potential energy surface helps to understand the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and interactions over time. For this compound, an MD simulation in a relevant solvent (e.g., water or an organic solvent) would reveal its dynamic behavior, including conformational changes and interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a realistic environment. Research on related benzene-1,3,5-tricarboxamide-based supramolecular polymers has utilized MD simulations to understand their dynamic nature and interactions with biological entities. nih.gov

In Silico Prediction of Reactivity and Selectivity

Computational methods can predict a molecule's reactivity and the selectivity of its reactions. By analyzing the electronic properties derived from quantum chemical calculations, such as the distribution of molecular orbitals and the molecular electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. researchgate.net Reactivity indices derived from conceptual DFT can further quantify the reactivity of different atomic sites within this compound, providing predictions for its chemical behavior in various reactions.

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate a molecule's structural features with its biological activity or physical properties. orientjchem.org If a series of compounds related to this compound were synthesized and tested for a specific activity, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, untested analogs. Such models are invaluable in rational drug design and materials science for optimizing molecular properties. researchgate.net

Applications in Advanced Materials and Chemical Systems

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

While the dicarboxamide structure presents potential coordination sites (e.g., the amide oxygen atoms), there is no available research that discusses the specific design of 5-(Benzyloxy)benzene-1,3-dicarboxamide as a ligand for metal complexation. The synthesis of coordination polymers and metal-organic frameworks often utilizes related dicarboxylate linkers, but the use of this dicarboxamide ligand is not documented.

Consistent with the lack of information on its ligand design, no studies were found detailing the synthesis and characterization of metal complexes involving this compound.

Integration into MOF Architectures and Properties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The properties of MOFs, including their pore size, surface area, and functionality, are highly tunable and depend on the choice of the metal and organic linker.

A thorough review of available literature reveals no specific studies on the use of This compound as an organic linker in the synthesis of MOFs. Research in the field of MOFs extensively documents the use of various dicarboxylic and tricarboxylic acids as linkers d-nb.infowpi.edu. However, there is no data available on the successful integration of this compound into a MOF structure or the properties of any such hypothetical material.

Polymer Chemistry and Monomer Applications

In polymer chemistry, monomers with specific functional groups are used as building blocks for the synthesis of polymers with desired properties. The dicarboxamide functionality present in This compound suggests its potential as a monomer, for instance, in the synthesis of polyamides.

Despite this potential, a comprehensive search of the scientific literature did not yield any reports of This compound being used as a monomer in polymerization reactions. The field of supramolecular polymers extensively studies benzene-1,3,5-tricarboxamides (BTAs) for their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding rsc.org. These materials have applications ranging from nanotechnology to biomedical fields rsc.org. However, specific research detailing the use of this compound in either traditional or supramolecular polymer chemistry is not available. Studies on related compounds sometimes involve the use of 5-aminoisophthalic acid to create variations in the BTA structure, but this does not directly involve the title compound rsc.org.

Organic Electronics and Optoelectronic Materials

Organic electronics is a field of materials science concerning the design, synthesis, and application of organic molecules or polymers that show desirable electronic properties such as conductivity. The aromatic nature of This compound might suggest potential for investigation in this area.

However, there is currently no published research that explores the application of This compound in organic electronics or optoelectronic materials. While some related compounds, such as 1,3,5-tris(styryl)benzene derivatives, have been studied for their optical properties in applications like OLED devices, there is no corresponding data for this compound mdpi.com.

Investigations into Biological Target Interactions Mechanistic Focus

Enzyme Inhibition Mechanisms

Currently, there is a lack of specific research in publicly available scientific literature detailing the enzyme inhibition mechanisms of 5-(benzyloxy)benzene-1,3-dicarboxamide. While the broader class of benzamide (B126) derivatives has been studied for inhibitory activity against various enzymes, dedicated mechanistic studies on this particular compound, including determination of inhibition constants (Kᵢ), enzyme kinetics, and identification of the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), are not documented.

Receptor Binding Profiling and Ligand-Receptor Interactions

The primary area of investigation for this compound and its derivatives has been in the context of angiotensin II AT₁ receptor antagonism. Structure-activity relationship (SAR) studies have highlighted the importance of the substituent at the 5-position of the benzene-1,3-dicarboxamide core for potent receptor binding.

Research has shown that derivatives featuring a benzyloxy group at this position exhibit significant antagonistic activity at the AT₁ receptor. In a key study, a series of 5-substituted benzene-1,3-dicarboxamide derivatives were synthesized and evaluated for their ability to inhibit the binding of angiotensin II to the AT₁ receptor. The compound incorporating the 5-benzyloxy substituent was identified as a highly potent antagonist.

One notable derivative, designated as compound 17o in a study on novel benzamide derivatives, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.8 nM for the AT₁ receptor. This high affinity underscores the favorable interactions between the benzyloxy moiety and the receptor's binding pocket. While detailed crystallographic or advanced computational modeling studies on the precise ligand-receptor interactions of this compound itself are not extensively published, the potent activity of its derivatives suggests a strong and specific binding mode. The benzene-1,3-dicarboxamide core serves as a crucial scaffold, while the 5-benzyloxy group is a key pharmacophoric feature for high-affinity binding to the AT₁ receptor.

Table 1: In Vitro Angiotensin II AT₁ Receptor Binding Affinity of a this compound Derivative

| Compound | Target Receptor | IC₅₀ (nM) |

| Derivative with 5-benzyloxy substituent (17o) | Angiotensin II AT₁ | 0.8 |

In Vitro Cellular Target Engagement Assays (Mechanism-Based)

There is no specific information available in the reviewed scientific literature regarding the use of in vitro mechanism-based cellular target engagement assays to confirm the interaction of this compound with its putative biological targets in a cellular context. Assays such as the cellular thermal shift assay (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) have not been reported for this compound.

Biophysical Characterization of Compound-Biomolecule Interactions

Detailed biophysical studies to characterize the direct interaction between this compound and its biological targets are not currently available in the scientific literature. Techniques such as isothermal titration calorimetry (ITC) for determining thermodynamic parameters of binding, surface plasmon resonance (SPR) for analyzing binding kinetics (kₐ and kₔ), or nuclear magnetic resonance (NMR) spectroscopy for mapping the binding site have not been reported for this specific compound.

Synthesis and Study of Derivatives and Analogs

Design Principles for Analog Generation

The design of analogs of 5-(benzyloxy)benzene-1,3-dicarboxamide is guided by established principles of medicinal chemistry and materials science. The primary objectives often include enhancing biological activity, improving selectivity, modulating physicochemical properties, or tuning self-assembly behavior. Key strategies involve isosteric and bioisosteric replacements, scaffold hopping, and functional group modification.

Isosteric and bioisosteric replacements are fundamental to analog design. drugdesign.orgenamine.net For the this compound scaffold, this can involve replacing the benzyloxy group with other alkoxy or aryloxy moieties to probe the influence of size, lipophilicity, and electronic properties. nih.gov The amide linkages can also be replaced with bioisosteres such as sulfonamides to alter hydrogen bonding capabilities and metabolic stability. nih.gov Furthermore, the benzene (B151609) ring itself can be substituted with heterocyclic rings to introduce novel electronic and steric features.

Another design principle is the systematic modification of substituents on the aromatic rings. This allows for the exploration of structure-activity relationships (SAR). For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which in turn can affect its binding affinity to biological targets or its performance in material applications. nih.gov The strategic placement of these substituents is crucial and is often guided by computational modeling and a deep understanding of the target's active site or the desired material properties.

The following table outlines some of the key design principles and the rationale behind them for generating analogs of this compound.

| Design Principle | Rationale | Potential Modification |

|---|---|---|

| Isosteric/Bioisosteric Replacement | To improve physicochemical properties, potency, and metabolic stability. drugdesign.orgenamine.net | Replacement of the benzyloxy group with other alkoxy, phenoxy, or heteroaryloxy groups. nih.gov |

| Scaffold Hopping | To explore new chemical space and identify novel core structures with improved properties. | Replacing the benzene-1,3-dicarboxamide core with other aromatic or heteroaromatic scaffolds. |

| Functional Group Modification | To fine-tune electronic properties, solubility, and interaction with targets. | Introduction of substituents on the benzyloxy phenyl ring or the central benzene ring. |

| Conformational Restriction | To increase potency and selectivity by locking the molecule in a bioactive conformation. | Introduction of cyclic structures or rigid linkers. |

Diversification Strategies at the Benzyloxy Moiety

The benzyloxy group of this compound offers a versatile handle for chemical modification. Diversification at this position can significantly impact the molecule's properties.

One common strategy is the variation of the substituent on the phenyl ring of the benzyloxy group. This can be achieved by starting with substituted benzyl (B1604629) halides or by post-synthetic modification of the benzyloxy moiety. For example, introducing electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like halogens can alter the electronic nature of the ether oxygen and influence interactions with target molecules. nih.gov

Another approach is to replace the entire benzyl group with other alkyl or aryl moieties. This can be accomplished through Williamson ether synthesis with different alkyl or aryl halides. Such modifications can systematically vary the size, shape, and lipophilicity of this part of the molecule, which is often crucial for optimizing biological activity or material properties.

Bioisosteric replacement of the ether oxygen is a more advanced strategy. For instance, replacing the oxygen with a sulfur atom to form a thioether or with a methylene (B1212753) group to create a simple alkyl linkage can provide insights into the importance of the ether oxygen's hydrogen bond accepting capability.

The table below summarizes some diversification strategies at the benzyloxy moiety.

| Strategy | Synthetic Approach | Expected Impact |

|---|---|---|

| Substitution on the Phenyl Ring | Use of substituted benzyl halides in the synthesis. | Modulation of electronic properties and steric interactions. nih.gov |

| Replacement of the Benzyl Group | Williamson ether synthesis with various alkyl or aryl halides. | Alteration of size, lipophilicity, and shape. |

| Bioisosteric Replacement of Oxygen | Synthesis of thioether or carbocyclic analogs. | Probing the role of the ether oxygen in binding or self-assembly. |

| Introduction of Heterocycles | Use of heteroarylmethyl halides. | Introduction of new hydrogen bonding sites and altered polarity. |

Modifications of the Amide Linkages and Ring Substituents

The amide linkages and the central benzene ring are also key targets for modification to generate diverse analogs of this compound.

The amide groups are crucial for establishing hydrogen bonding networks, which are important for both biological interactions and the formation of supramolecular structures. Modification of these groups can involve N-alkylation or N-arylation to alter their hydrogen bonding capacity and steric profile. researchgate.net The amide bonds can also be replaced with other linking groups, such as esters, ureas, or sulfonamides, to create analogs with different chemical and physical properties. nih.gov

The following table highlights some modification strategies for the amide linkages and the central benzene ring.

| Modification Site | Strategy | Potential Outcome |

|---|---|---|

| Amide Linkages | N-alkylation/N-arylation | Disruption of hydrogen bonding, increased lipophilicity. researchgate.net |

| Amide Linkages | Bioisosteric replacement (e.g., sulfonamide) | Altered chemical stability and hydrogen bonding patterns. nih.gov |

| Central Benzene Ring | Electrophilic aromatic substitution | Introduction of functional groups to tune electronic and steric properties. libretexts.org |

| Central Benzene Ring | Nucleophilic aromatic substitution (on activated rings) | Access to a different set of functionalized analogs. |

Structure-Reactivity/Application Relationships of Analogs

The systematic synthesis and study of analogs of this compound are essential for establishing structure-reactivity and structure-application relationships (SAR). By correlating the structural changes in the analogs with their observed properties, researchers can gain valuable insights for the rational design of new compounds with desired characteristics.

For instance, in the context of drug discovery, SAR studies can reveal which parts of the molecule are critical for binding to a biological target and which can be modified to improve pharmacokinetic properties. For example, studies on related benzenesulfonamide (B165840) derivatives have shown that the nature and position of substituents on the aromatic rings can significantly impact their inhibitory activity against certain enzymes. nih.gov

In the field of materials science, SAR studies can help in understanding how modifications to the molecular structure affect self-assembly processes and the properties of the resulting materials. For example, the length and nature of the alkoxy chain in related molecules have been shown to influence the type and thermal stability of liquid crystalline phases. mdpi.com

The table below presents hypothetical data illustrating potential SAR trends for analogs of this compound, based on general principles and findings for similar compound classes.

| Analog Modification | Observed Effect on a Hypothetical Biological Target | Inferred Relationship |

|---|---|---|

| Introduction of an electron-withdrawing group (e.g., -Cl) on the benzyloxy ring | Increased binding affinity | Electronic effects on the ether oxygen may enhance interaction with the target. |

| Replacement of benzyloxy with a shorter alkoxy chain (e.g., methoxy) | Decreased binding affinity | Hydrophobic interactions provided by the benzyl group are crucial for binding. |

| N-methylation of one amide group | Significantly reduced activity | The N-H proton is likely involved in a critical hydrogen bond with the target. |

| Introduction of a hydroxyl group on the central benzene ring | Increased water solubility and slightly reduced activity | Improved physicochemical properties at the cost of some binding affinity. |

Future Research Directions and Challenges

Advanced Characterization Techniques for Complex Assemblies

The function of 5-(Benzyloxy)benzene-1,3-dicarboxamide is intrinsically linked to its ability to self-assemble into higher-order structures, primarily through hydrogen bonding. A deep understanding of these complex assemblies requires a suite of advanced characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone for studying hydrogen-bonded systems in solution. fu-berlin.de While ¹H NMR is used for routine characterization, more advanced techniques are needed to probe the specific interactions driving self-assembly. researchgate.net For instance, ¹⁷O NMR spectroscopy is a powerful, albeit less common, tool for directly studying the oxygen atoms involved in hydrogen bonds, providing insights into proton location and transfer dynamics. lmaleidykla.lttaylorfrancis.com The development of novel NMR methods, including those performed at low temperatures using deuterated gases as solvents, can help to slow down the dynamic exchange of molecules, allowing for the distinction and study of different hydrogen-bonded species. fu-berlin.de

Scattering and Microscopy Techniques are essential for elucidating the morphology of the resulting nanostructures. Small-Angle X-ray Scattering (SAXS) provides critical information on the size, shape, and arrangement of self-assembled structures in solution. semanticscholar.org For direct visualization, Cryogenic Transmission Electron Microscopy (cryo-TEM) and Atomic Force Microscopy (AFM) are indispensable for imaging the delicate, solvent-rich nanofibrous and helical structures formed by these molecules. semanticscholar.orgrsc.org

Table 2: Advanced Techniques for Characterizing Supramolecular Assemblies

| Technique | Information Provided | Strengths | Challenges |

|---|---|---|---|

| ¹⁷O NMR Spectroscopy | Direct probe of hydrogen bonding at the oxygen site, proton transfer dynamics lmaleidykla.lt | Highly sensitive to the local electronic environment of oxygen | Low natural abundance of ¹⁷O, requires isotopic enrichment |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and packing of nanoscale assemblies in solution or bulk semanticscholar.org | Provides ensemble-averaged structural information on non-crystalline systems | Requires specialized equipment; data interpretation can be complex |

| Cryogenic Transmission Electron Microscopy (cryo-TEM) | Direct visualization of nanostructure morphology in a vitrified, near-native state rsc.org | High resolution, preserves hydrated structures | Sample preparation is complex; contrast can be low |

| Atomic Force Microscopy (AFM) | High-resolution topographical imaging of surfaces, can be used in liquid | Provides 3D surface profile, can measure mechanical properties | Tip-sample interactions can distort soft structures |

The primary challenge is to correlate information across these different techniques to build a comprehensive, multi-scale model of the self-assembly process, from molecular-level hydrogen bonding to macroscopic material properties.

Predictive Modeling and Machine Learning in Compound Design

The rational design of novel dicarboxamide derivatives with tailored self-assembly properties is a formidable task. Predictive modeling and machine learning are emerging as critical tools to navigate this vast chemical space efficiently.

Molecular Dynamics (MD) Simulations provide atomistic insights into the self-assembly process. nih.gov These simulations can be used to rationalize experimental data by exploring the relative stabilities of different intermolecular hydrogen-bonding patterns and predicting how changes in molecular structure or solvent will affect aggregation. researchgate.netrsc.org Computational protocols combining quantum mechanics and MD can differentiate between flexible and rigid molecules to identify the best candidates for self-assembly. chemrxiv.org

Machine Learning (ML) offers a paradigm shift from traditional one-at-a-time synthesis to high-throughput in silico screening. github.ioarxiv.org By training ML models on existing datasets of chemical structures and their observed properties, it becomes possible to predict the binding affinities or self-assembly behavior of new, unsynthesized compounds. researchgate.net This approach can drastically reduce the time and resources spent on drug discovery or materials development by prioritizing the most promising candidates for synthesis and experimental validation. github.ionih.govthelifescience.org

Table 3: Computational Approaches in Compound Design

| Method | Application | Advantages | Challenges |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Predicting self-assembly pathways, understanding intermolecular forces, solvent effects nih.govrsc.org | Provides dynamic, atomistic-level insight into molecular behavior | Computationally intensive, accuracy is force-field dependent |

| Quantum Mechanics (QM) | Calculating electronic structure, bond energies, and NMR chemical shifts lmaleidykla.ltchemrxiv.org | High accuracy for electronic properties | Very high computational cost, limited to smaller systems or system fragments |

| Machine Learning (ML) / AI | High-throughput virtual screening, predicting properties (e.g., binding affinity, toxicity) researchgate.netthelifescience.org | Rapidly screens vast chemical libraries, identifies complex patterns in data | Requires large, high-quality training datasets; models can be "black boxes" |

The main challenges are the development of accurate force fields for MD simulations of these specific supramolecular systems and the generation of large, high-quality datasets required to train reliable ML models. Integrating these computational tools into a seamless design-build-test-learn cycle is a key goal for future research.

Expanding Applications in Emerging Scientific Fields

While benzene-dicarboxamides and their tricarboxamide analogues (BTAs) have shown promise, future research will aim to expand their applications into new and more complex scientific fields. rsc.org

In Tissue Engineering and Regenerative Medicine , these molecules can form supramolecular hydrogels that mimic the fibrous structure and viscoelastic properties of the natural extracellular matrix (ECM). nih.govtue.nlmaastrichtuniversity.nl By tuning the molecular structure, hydrogels with controllable dynamics can be created to support cell growth, influence cellular aggregation, and guide tissue formation. maastrichtuniversity.nlnih.gov These materials are being explored as bioinks for 3D printing and as scaffolds for cartilage and bone regeneration. nih.govtue.nl

In Drug Delivery , the self-assembled nanofibers can serve as carriers for therapeutic agents. nih.gov The dynamic nature of these supramolecular polymers could allow for stimuli-responsive release of cargo. nih.gov However, a major challenge is ensuring the stability of these non-covalent structures in complex biological environments, as interactions with proteins like bovine serum albumin (BSA) can potentially destabilize the assemblies. nih.gov

In Optoelectronics , self-assembled monolayers (SAMs) of functional organic molecules are being investigated to modify electrode surfaces. nih.govszfki.hu These monolayers can be designed to tune the work function of the electrode, reducing the energy barrier for charge injection into organic semiconductors and improving the efficiency of devices like organic light-emitting diodes (OLEDs). researchgate.netsciengine.com The ordered, well-defined nature of these assemblies is critical for creating reliable and high-performance electronic interfaces. researchgate.netmdpi.com

Table 4: Emerging Applications for Benzene-Dicarboxamide Derivatives

| Field | Application | Key Property |

|---|---|---|

| Tissue Engineering | ECM-mimetic hydrogels, 3D bioprinting inks nih.govnih.gov | Self-assembly into nanofibers, tunable viscoelasticity |

| Drug Delivery | Nanocarriers for therapeutics, stimuli-responsive systems nih.govnih.gov | Encapsulation within fibrous networks, dynamic/reversible assembly |

| Optoelectronics | Interfacial layers in organic electronic devices szfki.huresearchgate.net | Formation of ordered monolayers, tunable dipole moments |

| Biomaterials | Scaffolds for protein binding, biosensors nih.govacs.org | Functionalizable periphery, specific molecular recognition |

Challenges in Scalable Synthesis and Industrial Relevance

Translating the promising laboratory-scale results of this compound into industrially relevant products faces significant hurdles related to synthesis and manufacturing.

The synthesis of functionalized derivatives is often a multi-step process that is not amenable to large-scale production. rsc.orgtue.nl These syntheses can involve statistical reactions with low yields, costly starting materials, and the extensive use of protecting groups, all of which contribute to a high final cost. rsc.org Purification, which typically relies on column chromatography at the lab scale, becomes a major bottleneck in industrial production, where it is often impractical and expensive. researchgate.net

Furthermore, the solid-phase synthesis methods sometimes used for related structures require a large excess of building blocks to achieve high yields and purity. nih.gov For the process to be economically viable, efficient methods for the recovery, purification, and reuse of these expensive starting materials are essential. nih.gov

Finally, process optimization presents a significant challenge. Transitioning from batch production to a more efficient continuous manufacturing process requires robust and reliable synthetic protocols that are insensitive to minor fluctuations in reaction conditions. acs.org Ensuring consistent purity and morphology of the final product is critical, as even minor impurities can disrupt the delicate self-assembly process and negatively impact the performance of the final material. mdpi.com

| Scalability | Transitioning from gram-scale lab synthesis to kilogram- or ton-scale production acs.org | Requires significant investment in process development and engineering |

Q & A

Q. What are the optimal synthetic routes for 5-(Benzyloxy)benzene-1,3-dicarboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic optimization requires a factorial design approach (DoE) to evaluate variables like catalyst loading, temperature, and solvent polarity. For example, a 2³ factorial design can systematically test these parameters, with yield as the response variable. Statistical analysis (e.g., ANOVA) identifies significant factors, enabling efficient process scaling. This approach minimizes experimental runs while maximizing data robustness .

Q. How can spectroscopic and chromatographic techniques be combined to characterize this compound’s purity and structural integrity?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions and carboxamide functionality. FT-IR validates amide bond formation (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). HPLC-MS ensures purity (>95%) and detects trace byproducts. Cross-referencing with PubChem’s spectral libraries (for analogous benzoxazole derivatives) enhances accuracy .

Q. What safety protocols should guide handling and storage of this compound in laboratory settings?

- Methodological Answer : While specific toxicity data are limited, structural analogs (e.g., brominated benzene-dicarboxylic acids) suggest handling under fume hoods with nitrile gloves. Store in inert atmospheres (argon) at 4°C to prevent hydrolysis. Consult GHS guidelines for carboxylic acid derivatives and prioritize acute toxicity assays in early-stage research .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzyme active sites (e.g., kinases or proteases). Validate predictions with SPR (surface plasmon resonance) binding assays and correlate with in vitro IC₅₀ values. Theoretical frameworks must align with experimental validation to avoid overinterpretation .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing : incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Monitor degradation via UPLC-UV and identify products via HRMS. Apply Arrhenius kinetics to extrapolate shelf-life at 25°C. Surface adsorption studies (e.g., quartz crystal microbalance) can assess interactions with labware materials, which may confound results .

Q. What methodologies reconcile contradictory data on this compound’s biological activity across studies?

- Methodological Answer : Conduct a meta-analysis of dose-response curves, normalizing data to positive controls (e.g., staurosporine for kinase inhibition). Evaluate assay conditions (e.g., ATP concentrations in kinase assays) that may alter potency. Use Bayesian statistics to quantify uncertainty and identify outliers. Epistemological clarity in defining "activity" (e.g., IC₅₀ vs. Ki) is critical .

Q. How can structure-activity relationship (SAR) studies optimize the carboxamide substituents for enhanced target selectivity?

- Methodological Answer : Synthesize analogs with varied benzyloxy substituents (e.g., electron-withdrawing vs. donating groups). Test in orthogonal assays (e.g., enzymatic vs. cellular). Free-Wilson analysis quantifies substituent contributions to activity. Pair with CoMFA (3D-QSAR) to map steric/electrostatic requirements. Prioritize analogs with >10-fold selectivity over off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.